molecular formula C37H52NO3PPdS B2494686 bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline CAS No. 1651823-59-4

bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B2494686
CAS No.: 1651823-59-4
M. Wt: 728.28
InChI Key: REYVZCOGMIXVNX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex compound that combines several functional groups and elements. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline involves multiple steps and specific reaction conditions. The preparation typically starts with the synthesis of individual components, followed by their combination under controlled conditions. The industrial production methods may vary, but they generally involve the use of high-purity reagents and advanced techniques to ensure the desired product quality.

Chemical Reactions Analysis

Bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology, it is studied for its potential biological activities. In medicine, it is explored for its therapeutic properties. In industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including binding to receptors, modulating enzyme activities, and altering cellular processes.

Properties

IUPAC Name

bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQODDXCXHAKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H53NO3PPdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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